molecular formula C10H14N2Si B2650551 6-((Trimethylsilyl)ethynyl)pyridin-3-amine CAS No. 868736-61-2

6-((Trimethylsilyl)ethynyl)pyridin-3-amine

Cat. No. B2650551
CAS RN: 868736-61-2
M. Wt: 190.321
InChI Key: MZNISYXSXJNIGC-UHFFFAOYSA-N
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Description

“6-((Trimethylsilyl)ethynyl)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2Si . It is used in various fields of research and has a wide range of applications .


Molecular Structure Analysis

The InChI code for “6-((Trimethylsilyl)ethynyl)pyridin-3-amine” is 1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Catalytic Activity

Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, have been utilized as catalysts in the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, producing aminomethylated products. The presence of secondary amines like dibenzylamine was found to enhance catalytic activity significantly. This catalytic process has been explored in depth, offering insights into potential mechanisms and applications in chemical synthesis (Nagae et al., 2015).

Protective Group Chemistry

The study of 2-trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting groups revealed that while deprotection of Ts-protected pyrrolines yields pyrroles, deprotection of SES-protected compounds can result in either pyrroles or free amine pyrrolines, depending on the conditions. This versatility was further demonstrated in the hydrogenation of SES-protected pyrrolines to yield pyrrolidines with excellent diastereoselectivity, providing a novel route for the synthesis of substituted pyrrolines and pyrrolidines (Declerck et al., 2007).

Ligand Design in Supramolecular Chemistry

2,6-Bis(trimethyltin)pyridine, a compound closely related to 6-((Trimethylsilyl)ethynyl)pyridin-3-amine, has been synthesized in high yields and used for Stille-type coupling procedures. This process has enabled the preparation of complex pyridine-based ligands like 2,2‘-bipyridines and 5,5‘ ‘-dimethyl-2,2‘:6‘,2‘ ‘-terpyridine, highlighting the role of trimethylsilyl functional groups in the development of new ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).

Mechanistic Studies in Organic Reactions

The reaction of N -(2-pyridyl)-2-(trimethylsilylethynyl)-1,2-dihydropyridine-3,5-dicarbaldehyde was monitored, revealing that the aldehyde and amine ratio affects the concurrent trimerization of the compound. This study not only provided valuable insights into the reaction mechanisms but also suggested alternative mechanisms for the formation of complex organic structures, highlighting the importance of trimethylsilyl groups in organic synthesis and mechanistic studies (Shagun et al., 2013).

properties

IUPAC Name

6-(2-trimethylsilylethynyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNISYXSXJNIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Trimethylsilyl)ethynyl)pyridin-3-amine

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-bromopyridine (Alfa Aesar, 1.0 g, 5.8 mmol), ethynyl trimethylsilane (1.7 mL, 17.3 mmol), CH3CN (3 mL), DMF (2 mL) and Et3N (2 mL) was treated with CuI (60 mg, 0.32 mmol) and (Ph3P)4Pd (114 mg, 0.10 mmol) and the mixture stirred at 45° C. for 1.5 h. More ethynyltrimethylsilane (1.7 mL, 17.3 mmol) was added to the reaction and the mixture was stirred for 2 h. The mixture was concentrated in vacuo and the residue partitioned between EtOAc and saturated aqueous NaHCO3 solution. The EtOAc phase was washed with brine, dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash chromatography on SiO2 using 0-6% EtOAc/hexanes to give the title compound (0.75 g, 68%) as a brown solid. 1H NMR (DMSO-d6) δ 7.85 (s, 1H), 7.15 (d, 1H, J=8.1 Hz), 6.81 (d, 1H, J=8.1 Hz), 5.76 (s, 2H), 0.19 (s, 9H); MS (ESI+): m/z 191.20 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mg
Type
catalyst
Reaction Step Three
Quantity
114 mg
Type
catalyst
Reaction Step Three
Yield
68%

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